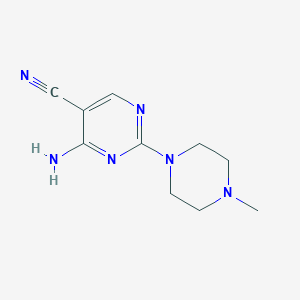

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

Description

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a cyano group at position 5, an amino group at position 4, and a 4-methylpiperazinyl substituent at position 2. The 4-methylpiperazine moiety enhances solubility and may facilitate interactions with biological targets, such as ATP-binding pockets in kinases, as seen in structurally related drugs like nintedanib ().

Properties

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 | |

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103151-40-2 | |

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment.

Mode of Action

This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption prevents DNA replication, a critical step in cell division. As a result, the proliferation of cancer cells is hindered, contributing to the compound’s antitumor activity.

Biological Activity

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology. The compound has a molecular formula of C10H14N6 and a molecular weight of approximately 218.26 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a piperazine moiety, which enhances its interaction with biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been studied for its ability to inhibit certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent. The piperazine ring is believed to play a crucial role in enhancing the compound's interaction with various receptors and enzymes, thereby influencing their activity and potentially modulating biological pathways related to tumor growth.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes, which are critical in various biological processes. For instance, studies have demonstrated its efficacy in inhibiting cysteine proteases, which are implicated in several diseases, including cancer and parasitic infections. The nitrile group within the compound is known to form reversible thioimidate intermediates with cysteine residues, leading to enzyme inhibition .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been explored for its antimicrobial activity. Research has indicated that pyrimidine derivatives with similar structural features exhibit significant antimicrobial properties, suggesting that this compound may also possess similar capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | Lacks piperazine; simpler structure |

| 4-Amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile | C10H12N4 | Contains piperidine instead of piperazine |

| 4-Amino-2-(3-methylpiperidinyl)-5-pyrimidinecarbonitrile | C10H14N6 | Different substitution pattern on the piperidine ring |

This table illustrates how the presence of the piperazine moiety in this compound may enhance its pharmacological properties compared to other derivatives.

Mechanistic Studies

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. For example, research on pyrimidine-quinoline hybrids has shown that compounds bearing a cyano group at the 5-position of the pyrimidine ring exhibit significant antiplasmodial activity against Plasmodium falciparum strains. This suggests that similar modifications in this compound could lead to enhanced biological activity against malaria .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Researchers are continually optimizing these synthetic pathways to improve yield and purity while exploring potential modifications that could enhance biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity

One of the most promising applications of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is in the development of antimalarial drugs. Research has shown that analogs of this compound exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds derived from this structure have demonstrated IC50 values in the lower micromolar to mid-nanomolar range, indicating strong efficacy against multiple strains of the parasite .

Table 1: Antimalarial Activity of Derivatives

| Compound | IC50 (µM) | Strain Tested |

|---|---|---|

| 25 | 0.3 | Dd2 |

| 27 | 0.6 | W2 |

| 23 | ~0.5 | Dd2, W2 |

These findings suggest that modifications to the piperazinyl linkers can enhance solubility and bioavailability, making these compounds viable candidates for further development as antimalarial agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing pharmacological properties. For example, the introduction of piperazinyl-based linkers has been shown to improve solubility at lower pH levels, which is beneficial for oral bioavailability .

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Intermediates |

|---|---|---|

| 1 | Aromatic Substitution | Piperazine derivative |

| 2 | Mannich Reaction | Chalcone derivatives |

| 3 | Coupling Reactions | Target compounds |

These synthetic pathways highlight the versatility of the compound in generating analogs with varied biological activities.

Antimicrobial Properties

In addition to its antimalarial applications, this compound and its derivatives have been evaluated for antimicrobial activity. Studies indicate moderate to high effectiveness against various bacterial and fungal strains, positioning these compounds as potential candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity Overview

| Compound | Activity Against | Standard Drug Comparison |

|---|---|---|

| 6 | Bacteria (various) | Nitrofurantoin |

| 4 | Fungi (various) | Clotrimazole |

Future Directions and Case Studies

The ongoing research into this compound's derivatives continues to uncover new therapeutic potentials. For instance, recent studies have focused on enhancing metabolic stability while retaining pharmacological activity. The predicted metabolic pathways indicate susceptibility to N-dealkylation, which researchers aim to mitigate through structural modifications .

Case Study: Development of Novel Antimalarial Agents

A recent study synthesized several analogs based on the core structure of this compound. These compounds underwent rigorous testing for both solubility and antiplasmodial activity, leading to the identification of several promising candidates with improved profiles compared to existing therapies like chloroquine .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidinecarbonitrile Derivatives

Key structural analogues differ primarily in substituents at the pyrimidine ring’s 2-position, which significantly influence physicochemical properties, synthesis routes, and biological activity. Below is a detailed comparison:

Structural and Functional Comparisons

Table 1: Key Pyrimidinecarbonitrile Derivatives and Their Properties

Critical Analysis of Substituent Effects

- Solubility : Piperazinyl and hydroxyl groups enhance aqueous solubility, whereas thioether and trifluoromethyl groups increase lipophilicity.

- Metabolic Stability : Bulky substituents (e.g., piperazinyl, trifluoromethyl) reduce cytochrome P450-mediated oxidation.

- Binding Affinity: Electron-donating groups (e.g., dimethylamino) may improve interactions with polar kinase domains compared to electron-withdrawing substituents (e.g., CF₃).

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a tandem Knoevenagel condensation and cyclization sequence. Benzaldehyde derivatives react with malononitrile to form an α,β-unsaturated intermediate, which undergoes cyclization with 4-methylpiperazine in the presence of a base (e.g., sodium acetate). Key optimizations include:

Representative Procedure

A mixture of 4-methylpiperazine (2 mmol), malononitrile (2 mmol), and benzaldehyde (2 mmol) in aqueous ethanol (50 mL) with sodium acetate (2 mmol) is refluxed for 6 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield the product as a white solid (mp: 224–226°C).

Nucleophilic Substitution on Halogenated Pyrimidine Precursors

Halogenated pyrimidines serve as intermediates for introducing the 4-methylpiperazinyl group. For example, 2-chloro-4-amino-5-pyrimidinecarbonitrile reacts with 4-methylpiperazine via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C.

-

Catalyst : Triethylamine (TEA) or potassium carbonate to scavenge HCl.

Reductive Amination of Pyrimidine Aldehydes

Reductive amination offers an alternative route by introducing the 4-methylpiperazinyl group post-cyclization. This method involves converting a pyrimidine aldehyde to an imine intermediate, followed by reduction.

Procedure Details

-

Imine Formation : React 4-amino-5-pyrimidinecarbaldehyde with 4-methylpiperazine in toluene at 25°C for 3 hours.

-

Reduction : Add sodium triacetoxyborohydride (STAB) as a selective reducing agent. STAB tolerates diverse functional groups, ensuring high yields (85–90%).

-

Workup : Quench with aqueous sodium bicarbonate, extract with chloroform, and concentrate under reduced pressure.

Advantages Over Other Methods

-

Mild Conditions : Avoids high temperatures, reducing decomposition risks.

-

Functional Group Tolerance : Suitable for substrates sensitive to strong acids or bases.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Multicomponent Synthesis | 70–78 | 6–8 | One-pot, minimal purification |

| Nucleophilic Substitution | 65–72 | 12–24 | Scalable with commercial precursors |

| Reductive Amination | 85–90 | 3–5 | High selectivity, mild conditions |

Characterization and Analytical Data

Successful synthesis is confirmed via:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-amino-5-pyrimidinecarbonitrile derivatives?

- Methodology : Use a three-component reaction under thermal aqueous conditions (70–90°C, 6–8 hours) with substituted aldehydes, malononitrile, and 4-methylpiperazine. Monitor reaction progress via TLC and purify via recrystallization using ethanol/water mixtures. Confirm purity via melting point analysis and elemental composition (e.g., C: 72.36%, H: 5.43%, N: 22.21% for compound 4f) .

- Key Data : Yields range from 75–90% for aryl-substituted derivatives. Reaction efficiency drops with electron-withdrawing substituents (e.g., 4-Cl or 4-Br phenyl groups require extended reaction times) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine multiple techniques:

- IR : Identify NH₂ (3332–3478 cm⁻¹), CN (2212 cm⁻¹), and aromatic C=C (1542–1640 cm⁻¹) stretches .

- NMR : Use ¹H and ¹³C NMR to resolve substituent effects (e.g., 4-methylpiperazinyl protons appear at δH 3.08 ppm as a singlet; aromatic protons show multiplet patterns at δH 7.31–8.41 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 302 for M⁺ in compound 4f) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in structurally similar analogs?

- Methodology :

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, δC 164.23 ppm in compound 4f correlates with the C=N group, distinguishing it from C=O in dihydropyrimidines .

- Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data .

- Case Study : Compound 4g (thienyl-substituted) shows a distinct δC 141.41 ppm for the thiophene ring, absent in phenyl-substituted analogs .

Q. What strategies optimize the compound’s bioactivity in anticancer or antimicrobial assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 4-methylpiperazinyl group with bulkier substituents (e.g., 4-methylpiperidin-1-yl) to enhance lipophilicity and blood-brain barrier penetration .

- In Silico Screening : Perform molecular docking against target proteins (e.g., acetylcholinesterase for Alzheimer’s studies) to prioritize derivatives for synthesis .

- Data Insights : Dihydropyrimidine analogs with 4-methoxyphenyl groups (e.g., compound in ) show improved IC₅₀ values (≤10 μM) in cancer cell lines due to enhanced π-π stacking with DNA .

Q. How do solvent and pH affect the compound’s stability during biological assays?

- Methodology :

- Conduct stability studies in PBS (pH 7.4) and DMSO at 37°C over 24–72 hours. Monitor degradation via HPLC-MS.

- Key Finding : The nitrile group (CN) hydrolyzes to amide (-CONH₂) under acidic conditions (pH < 5), altering bioactivity .

Methodological Considerations

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Use molecular orbital theory (HOMO-LUMO gaps) to identify reactive sites. For example, the C5 position (δC 84.48 ppm in compound 4c) is electrophilic due to adjacent nitrile and amino groups .

- Simulate reaction pathways with Gaussian09 using B3LYP/6-31G(d) basis sets .

Q. How can researchers validate synthetic yields when scaling up reactions?

- Methodology :

- Optimize microwave-assisted synthesis (100–120°C, 30–60 minutes) to reduce side products. For 10g-scale reactions, yields drop by 5–10% compared to small-scale (1g) due to heat distribution issues .

- Use flow chemistry for continuous production, achieving 85% yield at 0.5 L/h throughput .

Data Contradiction Analysis

Q. Why do melting points vary for analogs with minor substituent changes?

- Analysis : Crystallinity is influenced by substituent symmetry. For example, 4h (4-Cl phenyl, mp 222°C) has higher symmetry than 4j (4-Br phenyl, mp 235–238°C), leading to tighter packing and higher mp .

Q. How to interpret conflicting mass spectrometry fragmentation patterns?

- Resolution : Compare isotopic ratios (e.g., ³⁵Cl/³⁷Cl in 4h vs. ⁷⁹Br/⁸¹Br in 4j). For 4j, M+2 peaks (m/z 353/351) confirm bromine presence, while 4h shows a single M+ peak (m/z 306) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.